molecular formula C14H14O3S B1443982 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid CAS No. 1407129-35-4

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid

Cat. No.: B1443982
CAS No.: 1407129-35-4
M. Wt: 262.33 g/mol
InChI Key: SREHKJICYKMOIA-UHFFFAOYSA-N
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Description

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a thiophene ring connected via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid and 3-thiopheneethanol.

    Etherification: The 3-thiopheneethanol is reacted with 4-methylbenzoic acid in the presence of a dehydrating agent like thionyl chloride (SOCl2) to form the ethoxy linkage.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group on the benzoic acid ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzyl alcohol.

    Substitution: Brominated or nitrated derivatives of the benzoic acid ring.

Scientific Research Applications

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Science: In organic semiconductors, it can facilitate charge transport due to its conjugated structure.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(thiophen-2-yl)benzoic acid: Similar structure but with the thiophene ring directly attached to the benzoic acid core.

    4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]benzoic acid: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid is unique due to the presence of both a thiophene ring and an ethoxy linker, which can influence its reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-3-(2-thiophen-3-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-10-2-3-12(14(15)16)8-13(10)17-6-4-11-5-7-18-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREHKJICYKMOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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